![molecular formula C20H29ClN2O3 B4061018 2-{4-[(1-adamantylamino)methyl]-2-methoxyphenoxy}acetamide hydrochloride](/img/structure/B4061018.png)
2-{4-[(1-adamantylamino)methyl]-2-methoxyphenoxy}acetamide hydrochloride
Overview
Description
2-{4-[(1-adamantylamino)methyl]-2-methoxyphenoxy}acetamide hydrochloride, also known as ABE-418, is a chemical compound that has been extensively studied for its potential use in treating neurological disorders. This compound belongs to the class of compounds known as acetylcholinesterase inhibitors, which are known to improve cognitive function in individuals with neurological disorders such as Alzheimer's disease.
Mechanism of Action
2-{4-[(1-adamantylamino)methyl]-2-methoxyphenoxy}acetamide hydrochloride works by inhibiting the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, 2-{4-[(1-adamantylamino)methyl]-2-methoxyphenoxy}acetamide hydrochloride increases the levels of acetylcholine in the brain, which can improve cognitive function in individuals with neurological disorders such as Alzheimer's disease.
Biochemical and Physiological Effects
2-{4-[(1-adamantylamino)methyl]-2-methoxyphenoxy}acetamide hydrochloride has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function in individuals with neurological disorders such as Alzheimer's disease. This compound has also been shown to protect against the toxic effects of beta-amyloid, a protein that is known to accumulate in the brains of individuals with Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of 2-{4-[(1-adamantylamino)methyl]-2-methoxyphenoxy}acetamide hydrochloride is that it has been extensively studied and has been shown to be effective in animal models of Alzheimer's disease. However, one limitation is that the compound has not yet been tested in humans and its safety and efficacy in humans is not yet known.
Future Directions
There are several future directions for research on 2-{4-[(1-adamantylamino)methyl]-2-methoxyphenoxy}acetamide hydrochloride. One area of research could focus on testing the compound in humans to determine its safety and efficacy in treating neurological disorders such as Alzheimer's disease. Another area of research could focus on developing new compounds that are more effective and have fewer side effects than 2-{4-[(1-adamantylamino)methyl]-2-methoxyphenoxy}acetamide hydrochloride. Additionally, research could focus on understanding the mechanism of action of 2-{4-[(1-adamantylamino)methyl]-2-methoxyphenoxy}acetamide hydrochloride in more detail, which could lead to the development of new treatments for neurological disorders.
Scientific Research Applications
2-{4-[(1-adamantylamino)methyl]-2-methoxyphenoxy}acetamide hydrochloride has been extensively studied for its potential use in treating neurological disorders such as Alzheimer's disease. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease and has also been shown to protect against the toxic effects of beta-amyloid, a protein that is known to accumulate in the brains of individuals with Alzheimer's disease.
properties
IUPAC Name |
2-[4-[(1-adamantylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3.ClH/c1-24-18-7-13(2-3-17(18)25-12-19(21)23)11-22-20-8-14-4-15(9-20)6-16(5-14)10-20;/h2-3,7,14-16,22H,4-6,8-12H2,1H3,(H2,21,23);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNUBSILUZHIKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC23CC4CC(C2)CC(C4)C3)OCC(=O)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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